Direct ABL1 Kinase Inhibition Head-to-Head Comparison: 4-Methoxybenzyl vs. 2,4-Dichlorobenzyl
N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide exhibits a Ki of 16 ± n/a nM for recombinant human ABL1 kinase. Its direct structural analog, N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide, tested under identical assay conditions, registers a Ki of 3474 ± n/a nM [1]. The difference corresponds to a >217-fold improvement in enzyme inhibition potency conferred solely by the 4-methoxy substitution.
| Evidence Dimension | ABL1 kinase inhibitory activity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 16 nM (ABL1) |
| Comparator Or Baseline | N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide; Ki = 3474 nM (ABL1) |
| Quantified Difference | 217.1-fold lower Ki (16 vs 3474 nM) |
| Conditions | Cell-free ABL1 enzymatic inhibition assay; full-length human recombinant ABL1; measured via ChEMBL_489983 format; data from Manetti et al. (2008). |
Why This Matters
For compound procurement, this >200-fold differential demonstrates that a minor change in benzyl substitution abolishes ABL1 affinity, making the 4‑methoxy congener the essential hit in this series for any campaign targeting ABL1.
- [1] BindingDB. (n.d.). Ki Summary for BDBM50262718 (CHEMBL476304) and BDBM50262717 (CHEMBL476303) against ABL1, sourced from Manetti et al. (2008). Retrieved from http://bdb2.ucsd.edu/. View Source
